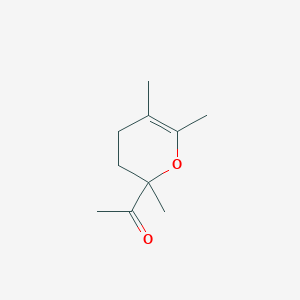

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone, also known as 2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-one, is an organic compound with the molecular formula C9H14O. It is a colorless solid that is soluble in various organic solvents. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.

科学的研究の応用

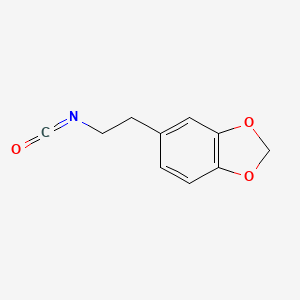

Synthesis of Myeloperoxidase Inhibitors

This compound is used in the synthesis of potent and selective myeloperoxidase inhibitors . Myeloperoxidase is an enzyme that plays a crucial role in the immune response, and inhibitors of this enzyme can be useful as antimicrobial oxidants .

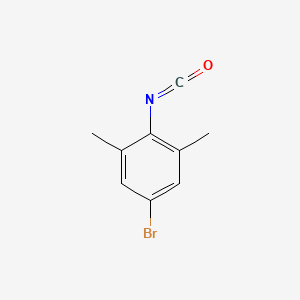

Synthesis of σ1 Receptor Ligands

“1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone” is also used to synthesize novel and selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

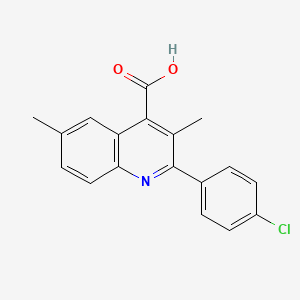

Endocannabinoid System Modulators

This compound can be used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators . The ECS is a complex cell-signaling system identified in the early 1990s by researchers exploring THC, a well-known cannabinoid .

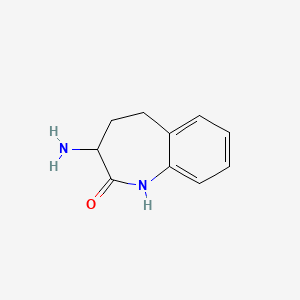

Embryonic Ectoderm Development Inhibitors

It serves as an intermediate in the synthesis of embryonic ectoderm development (EED) inhibitors . EED is a core component of the Polycomb Repressive Complex 2 (PRC2) that catalyzes methylation of histone H3 at lysine 27 (H3K27) .

将来の方向性

作用機序

Target of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.

Mode of Action

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.

Biochemical Pathways

It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .

Pharmacokinetics

Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.

Action Environment

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.

特性

IUPAC Name |

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNIPXRTMFVGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(CC1)(C)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397403 |

Source

|

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone | |

CAS RN |

18229-58-8 |

Source

|

| Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)